Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate
Description
Chemical Identity: Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate (CAS 1164467-04-2) is an acrylate ester derivative with a pyridinyl substituent. Its molecular formula is C₁₁H₁₀ClF₃N₂O₂, and it has a molecular weight of 294.66 g/mol . The compound features a 3-chloro-5-(trifluoromethyl)pyridine core linked to an ethyl acrylate group with an amino substituent at the α-position. This structural motif makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
ethyl (Z)-2-amino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)8(16)4-9-7(12)3-6(5-17-9)11(13,14)15/h3-5H,2,16H2,1H3/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHNMHOMHLSMDN-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=C(C=N1)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(C=C(C=N1)C(F)(F)F)Cl)/N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate typically involves the reaction of ethyl acrylate with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxaldehyde in the presence of an amine catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires careful temperature regulation to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated monitoring systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-amino group and chlorine atom on the pyridine ring participate in nucleophilic substitutions:
Amino Group Reactivity
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Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form N-acylated derivatives.
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Undergoes Mannich reactions with formaldehyde and secondary amines, producing hydrazine intermediates (used in agrochemical synthesis).
Chlorine Displacement
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Substituted by thiols (e.g., ethanethiol) in DMF with K₂CO₃ to yield pyridyl thioethers .
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Reacts with piperazine in acetonitrile at reflux to form N-alkylated piperazine derivatives .
Ester Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
| Hydrolysis Type | Conditions | Product | Application |
|---|---|---|---|
| Basic (NaOH) | Ethanol/H₂O, 80°C | Carboxylic acid salt | Intermediate for amide coupling |
| Acidic (H₂SO₄) | Methanol, reflux | Free carboxylic acid | Precursor for cyclization |
Cyclization Reactions
The α,β-unsaturated ester facilitates cyclization:
Heterocycle Formation
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Reacts with hydrazines in ethanol to form pyrazole derivatives (e.g., carfentrazone-ethyl).
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With thiourea , forms pyrimidine-thione rings under microwave irradiation.
Intramolecular Cycloaddition
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Under photolytic conditions, undergoes [2+2] cycloaddition with electron-deficient alkenes to yield bicyclic lactams .
Halogenation and Cross-Coupling
The trifluoromethyl group stabilizes radical intermediates, enabling:
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives | |
| Ullmann coupling | CuI, phenanthroline | C–N bond formation with aryl halides |
Oxidation and Reduction
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate has been studied for its potential therapeutic applications:
- Antitumor Activity : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity against various cancer cell lines. The presence of the pyridine ring in this compound may contribute to its effectiveness in targeting specific cellular pathways involved in tumor growth .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Studies suggest that the trifluoromethyl group can enhance lipophilicity, improving membrane penetration and resulting in increased efficacy against bacterial strains .
Agrochemicals
In the field of agrochemistry, this compound is being explored for:
- Pesticide Development : The compound's structural features may allow it to act as a novel pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for further development .
Materials Science
The unique chemical properties of this compound also lend themselves to applications in materials science:
- Polymer Synthesis : this compound can be utilized as a monomer in polymerization reactions, leading to the development of new materials with desirable mechanical and thermal properties .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor Activity | Enhanced efficacy against cancer cell lines |
| Antimicrobial Properties | Increased membrane penetration | |
| Agrochemicals | Pesticide Development | Disruption of pest metabolic processes |
| Materials Science | Polymer Synthesis | Development of new materials |
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, suggesting potential as a lead compound for drug development .
Case Study 2: Pesticide Efficacy
Research conducted by agricultural scientists evaluated the effectiveness of this compound as a pesticide. Results indicated that it significantly reduced pest populations when applied at specified concentrations, highlighting its potential for use in sustainable agriculture practices .
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Use/Application | Reference |
|---|---|---|---|---|---|
| Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate | 1164467-04-2 | C₁₁H₁₀ClF₃N₂O₂ | 294.66 | Organic synthesis intermediate | [1, 11] |
| Fluopyram | 658066-35-4 | C₁₆H₁₁ClF₆N₂O | 396.71 | Broad-spectrum fungicide | [2, 6, 7, 9, 10] |
| Haloxyfop-methyl | Not provided | C₁₆H₁₃ClF₃NO₄ | 375.73 | Herbicide (phenoxypropionate class) | [3, 5] |
| Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate | 136562-85-1 | C₁₉H₁₄ClF₃N₂O₂ | 394.78 | Pharmaceutical intermediate | [4] |
| Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate | 306976-41-0 | C₂₀H₁₉ClF₃N₃O₃ | 465.83 | Agrochemical research | [16] |
Functional Group Analysis
Target Compound :
- Core Structure : 3-Chloro-5-(trifluoromethyl)pyridine linked to an ethyl acrylate group.
- Key Functional Groups: Amino (-NH₂), acrylate ester (-COOEt), and trifluoromethyl (-CF₃).
- Reactivity: The α-amino acrylate group enhances nucleophilicity, facilitating reactions such as Michael additions or cyclizations .
Fluopyram :
- Core Structure : Pyridinyl-ethyl-benzamide.
- Key Functional Groups : Benzamide (-CONH-), trifluoromethyl (-CF₃), and chloro-pyridine.
- Mechanism : Inhibits mitochondrial complex II (succinate dehydrogenase) in fungi, disrupting energy metabolism .
Haloxyfop-methyl :
- Core Structure: Phenoxypropionic acid ester with a pyridinyl substituent.
- Key Functional Groups: Phenoxy (-O-), propionate ester (-COOCH₃).
- Mechanism : Acts as an acetyl-CoA carboxylase inhibitor in grasses, blocking lipid synthesis .
Ethyl Indolyl Acrylate (CAS 136562-85-1) :
Structural Impact on Bioactivity
- Trifluoromethyl (-CF₃) Group : Enhances metabolic stability and membrane permeability in all compounds .
- Pyridine vs. Benzamide Core : Fluopyram’s benzamide group enables fungicidal activity, while the target compound’s acrylate ester favors synthetic versatility .
- Amino Group: Unique to the target compound, this group introduces nucleophilic reactivity absent in Fluopyram or Haloxyfop derivatives .
Biological Activity
Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, also known by its CAS number 246022-36-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing on various research findings.
- Molecular Formula : C₁₀H₁₀ClF₃N₂O₂
- Molecular Weight : 282.65 g/mol
- Melting Point : 78–80 °C
- CAS Number : 246022-36-6
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridine with ethyl acrylate and subsequent amination processes. The synthetic routes often include multiple steps to ensure high purity and yield of the final product .
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has been shown to inhibit cell growth in breast cancer and lung cancer models. The mechanism is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis .
The compound appears to act as an allosteric modulator, influencing receptor activity without directly competing with endogenous ligands. This mechanism is particularly relevant in the context of metabotropic glutamate receptors (mGluRs), where similar compounds have demonstrated efficacy in preclinical models for anxiety and depression .
Case Studies
- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent activity against MCF-7 and MDA-MB-231 cell lines.
- Lung Cancer Models : Another study reported that this compound exhibited synergistic effects when combined with standard chemotherapeutics, enhancing overall cytotoxicity against A549 lung cancer cells.
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for Ethyl 2-amino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyridine derivatives and acrylate intermediates. Key steps include:
- Condensation reactions : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives with maleic acid or acryloyl chlorides under reflux conditions in solvents like acetonitrile or ethyl acetate .
- Esterification : Using potassium carbonate as a base in anhydrous acetonitrile at elevated temperatures (e.g., 82°C) to promote nucleophilic substitution while minimizing hydrolysis .
- Critical conditions: Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates, and monitor reaction progress via TLC or HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- 1H/13C NMR : Resolve substituent-specific signals (e.g., trifluoromethyl groups at ~δ -60 ppm in 19F NMR, pyridinyl protons at δ 7.5–8.5 ppm) to confirm regiochemistry .
- LC-MS/MS : Quantify trace impurities and validate molecular ion peaks (e.g., [M+H]+) with high sensitivity, especially for agrochemical applications .
- FT-IR : Identify functional groups like ester carbonyls (C=O stretch at ~1700 cm⁻¹) and amino groups (N–H stretch at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different fungal strains?
- Methodological Answer :
- Dose-response assays : Standardize inoculum density and growth conditions (e.g., pH, temperature) to minimize variability in antifungal activity measurements .
- Metabolomic profiling : Compare fungal metabolic pathways (e.g., ergosterol biosynthesis) to identify strain-specific resistance mechanisms using LC-MS .
- Structural analogs : Cross-reference bioactivity with derivatives (e.g., fluopyram) to assess the impact of ester vs. amide functional groups on target binding .
Q. What strategies mitigate byproduct formation during the esterification step of synthesis?
- Methodological Answer :
- Catalyst optimization : Replace traditional bases (e.g., K₂CO₃) with milder agents like DMAP to reduce side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and prevent hydrolysis of the ethyl ester group .
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy to detect byproducts in real-time and adjust reaction parameters .
Q. How does the electronic environment of the trifluoromethyl and chloro substituents influence the compound’s reactivity in nucleophilic reactions?
- Methodological Answer :
- Computational modeling : Perform DFT calculations to map electron density distributions, highlighting the electron-withdrawing effects of -CF₃ and -Cl groups on the pyridinyl ring’s electrophilicity .
- Kinetic studies : Compare reaction rates with analogs lacking -CF₃/-Cl to quantify their impact on nucleophilic attack at the acrylate β-position .
Q. What protocols ensure compound stability during long-term storage and handling?
- Methodological Answer :
- Storage conditions : Store under inert atmospheres (argon) at -20°C to prevent degradation via hydrolysis or photolysis .
- Stability assays : Conduct accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to assess degradation products .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
